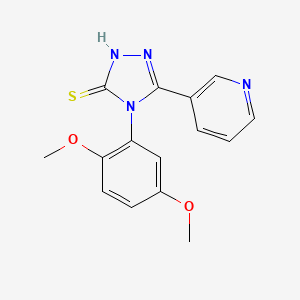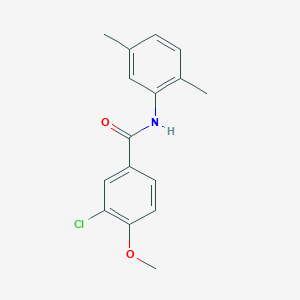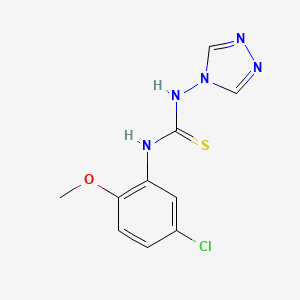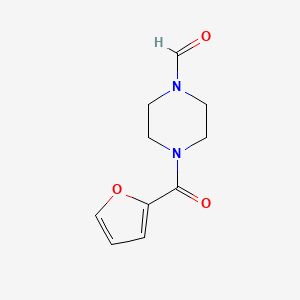
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as DMTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT belongs to the class of triazole derivatives and has been found to possess a range of biochemical and physiological effects.
作用机制
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and oxidative stress.
Biochemical and Physiological Effects:
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to increase the levels of certain neurotrophic factors, which are essential for the growth and survival of neurons.
实验室实验的优点和局限性
One of the main advantages of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its low toxicity. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to be relatively safe even at high doses. However, one of the limitations of using 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the research on 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the areas of interest is the development of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione-based drugs for the treatment of neurodegenerative diseases. Another potential direction is the investigation of the synergistic effects of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with other compounds, which could enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its potential side effects.
In conclusion, 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has shown significant potential in scientific research. Its therapeutic applications in a range of diseases make it an exciting area of research for future investigations.
合成方法
The synthesis of 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a series of chemical reactions. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with pyridine-3-carboxylic acid and thiosemicarbazide to yield 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
科学研究应用
4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to possess significant anti-inflammatory, antioxidant, and anticancer properties. 4-(2,5-dimethoxyphenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-20-11-5-6-13(21-2)12(8-11)19-14(17-18-15(19)22)10-4-3-7-16-9-10/h3-9H,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUMOSLLICQUIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-5-(pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)
![N-[3-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5697495.png)
![2-(2,3-dimethylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5697502.png)


